Home > Products > Screening Compounds P42763 > 4-Hydroxydebrisoquine
4-Hydroxydebrisoquine - 59333-79-8

4-Hydroxydebrisoquine

Catalog Number: EVT-298840
CAS Number: 59333-79-8
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxydebrisoquine is a metabolite of debrisoquine, a drug that is metabolized by the cytochrome P450 enzyme, specifically CYP2D6 in humans. The metabolism of debrisoquine and its inhibition has been a subject of study due to its implications in drug-drug interactions and individual variations in drug metabolism, which can affect drug efficacy and safety28.

Applications in Various Fields

Pharmacokinetics and Drug Interactions

Research has demonstrated that 4-hydroxydebrisoquine can inhibit the clearance of debrisoquine in rat liver models and affect the metabolism of dextromethorphan in human liver microsomes. This suggests that 4-hydroxydebrisoquine may play a role in drug-drug interactions, particularly with medications that are substrates of CYP2D6. Understanding these interactions is crucial for the development of safe and effective drug regimens2.

Clinical Implications

The study of 4-hydroxydebrisoquine is also relevant in clinical settings, as variations in CYP2D6 activity can lead to differences in drug response among individuals. For example, the presence of liver disease has been associated with decreased activity of debrisoquine 4-hydroxylase, which could affect the metabolism of debrisoquine and its metabolites, including 4-hydroxydebrisoquine. This has implications for personalized medicine and the need to tailor drug dosing to individual metabolic capacities8.

Methodological Development

The assay and characterization of debrisoquine 4-hydroxylase activity in human liver microsomes have been developed, utilizing techniques such as gas chromatography-mass spectrometry. This methodological advancement allows for more precise measurement of enzyme activity and can aid in the study of individual differences in drug metabolism8.

Sources and Classification

Debrisoquine, the parent compound, is derived from the synthesis of various pharmaceutical agents. 4-Hydroxydebrisoquine is predominantly formed through metabolic processes in the human body, particularly via the action of cytochrome P450 2D6. This classification underscores its importance in pharmacogenomics, where variations in metabolism can lead to different therapeutic outcomes among individuals.

Synthesis Analysis

The synthesis of 4-hydroxydebrisoquine can be achieved through several methods, primarily focusing on hydroxylation reactions. The most notable method involves the enzymatic oxidation of debrisoquine using cytochrome P450 enzymes.

Key Parameters in Synthesis

  • Enzyme Source: Human liver microsomes are often used for this enzymatic reaction due to their rich content of cytochrome P450 enzymes.
  • Reaction Conditions: Optimal conditions typically include a temperature range of 30-37°C and a pH around 7.4, mimicking physiological conditions.
  • Substrate Concentration: The concentration of debrisoquine during the reaction can significantly influence the yield of 4-hydroxydebrisoquine.

The synthesis process also incorporates techniques such as gas chromatography to analyze the metabolites formed during these reactions, ensuring precise quantification and identification.

Molecular Structure Analysis

The molecular structure of 4-hydroxydebrisoquine can be described by its chemical formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 163.22 g/mol.

Structural Features

  • Functional Groups: The compound features a hydroxyl (-OH) group attached to the aromatic ring, which is crucial for its biological activity.
  • Stereochemistry: The spatial arrangement around the nitrogen atom contributes to its interaction with biological targets, particularly receptors and enzymes involved in drug metabolism.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate its structure further.

Chemical Reactions Analysis

4-Hydroxydebrisoquine participates in various chemical reactions that are essential for its metabolic pathway and biological activity:

  • Further Hydroxylation: It can undergo additional hydroxylation to form other metabolites such as 5-, 6-, 7-, and 8-hydroxydebrisoquine.
  • Conjugation Reactions: The compound may also undergo conjugation with sulfate or glucuronic acid, facilitating its excretion from the body.
Mechanism of Action

The mechanism of action for 4-hydroxydebrisoquine primarily revolves around its role as a metabolite influencing the pharmacological effects of debrisoquine.

Key Mechanisms

  • Cytochrome P450 Interaction: As a substrate for cytochrome P450 enzymes, it plays a role in determining the metabolic ratio of debrisoquine.
  • Receptor Binding: It may interact with adrenergic receptors, although its primary function is as a metabolic intermediate rather than an active therapeutic agent.

This metabolite's role in modulating drug effects highlights the importance of understanding individual variations in enzyme activity due to genetic polymorphisms.

Physical and Chemical Properties Analysis

4-Hydroxydebrisoquine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point is typically reported around 150°C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for considering its handling and application in laboratory settings.

Applications

The applications of 4-hydroxydebrisoquine extend across various scientific fields:

  • Pharmacogenomics: It serves as a critical marker for studying genetic variations affecting drug metabolism, particularly regarding cytochrome P450 polymorphisms.
  • Clinical Research: Understanding its role can aid in developing personalized medicine approaches, optimizing dosages based on metabolic profiles.
  • Toxicology Studies: It is used in studies assessing drug interactions and potential toxicity related to debrisoquine administration.
Chemical Identity and Biosynthesis of 4-Hydroxydebrisoquine

Structural Characterization and Isomeric Forms

4-Hydroxydebrisoquine (IUPAC name: 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboximidamide) is a monohydroxylated metabolite of the antihypertensive agent debrisoquine. Its molecular formula is C₁₀H₁₃N₃O, with an average molecular weight of 191.2297 g/mol and a monoisotopic mass of 191.105862053 g/mol [1]. The compound belongs to the tetrahydroisoquinoline class of organic compounds, characterized by a partially saturated isoquinoline ring system. Key structural identifiers include:

  • SMILES Notation: NC(=N)N1CC(O)C2=C(C1)C=CC=C2
  • InChI Key: AKFURXZANOMQBD-UHFFFAOYSA-N
  • CAS Registry Number: 59333-79-8

The hydroxyl group is specifically attached to the C4 position of the tetrahydroisoquinoline scaffold, conferring chirality to the molecule. Predicted physicochemical properties include a water solubility of 1.06 g/L and a logP value of -0.27, indicating moderate hydrophilicity [1]. The molecule contains three hydrogen bond donors and four hydrogen bond acceptors, contributing to its polar surface area of 73.34 Ų [1].

Isomeric Forms: Hydroxylation of debrisoquine can yield multiple positional isomers, though the 4-hydroxy derivative is the predominant biologically active metabolite. Minor phenolic metabolites include 5-, 6-, 7-, and 8-hydroxydebrisoquine, identified in human and animal studies [3]. These isomers differ in the site of hydroxylation on the aromatic ring, influencing their physicochemical and metabolic behaviors. For example, 6-hydroxydebrisoquine has been detected in the urine of extensive metabolizers at levels up to 4.8% of the administered debrisoquine dose, while 8-hydroxydebrisoquine occurs at lower abundances (0–1.3%) [3].

Table 1: Positional Isomers of Hydroxydebrisoquine

IsomerSite of HydroxylationRelative Abundance in UrineDetection Method
4-HydroxydebrisoquineC4 (alicyclic)Major metabolite (up to 91% in EMs)GC-MS, HPLC
5-HydroxydebrisoquineC5 (aromatic)Trace levelsRadiolabeled studies
6-HydroxydebrisoquineC6 (aromatic)0–4.8%LC-MS/MS
7-HydroxydebrisoquineC7 (aromatic)Trace levelsRadiolabeled studies
8-HydroxydebrisoquineC8 (aromatic)0–1.3%LC-MS/MS

Enzymatic Pathways for Hydroxylation of Debrisoquine

The biosynthesis of 4-hydroxydebrisoquine is primarily mediated by hepatic cytochrome P450 enzymes, with debrisoquine 4-hydroxylase activity representing the dominant metabolic pathway. This reaction converts debrisoquine into its pharmacologically relevant metabolite, accounting for 50–91% of the administered dose in extensive metabolizers [3]. The reaction stoichiometry requires:

  • Substrate: Debrisoquine
  • Cofactor: NADPH and O₂
  • Enzyme: Cytochrome P450 2D6 (CYP2D6)
  • Product: 4-Hydroxydebrisoquine

Human studies using ¹⁴C-labeled debrisoquine demonstrate that 66–76.7% of the administered dose is excreted in urine within 24 hours, with 4-hydroxydebrisoquine constituting the majority of metabolites [3]. Additional metabolic pathways include:

  • Ring-Opened Acidic Metabolites: Constituting 10–15% of the dose, these arise from hydroxylation at C1 or C3 positions, leading to scission of the imidazoline ring [3].
  • Glucuronidation: Both debrisoquine and 4-hydroxydebrisoquine undergo phase II metabolism to form glucuronide conjugates, excreted in urine [3].
  • Secondary Oxidation: 4-Hydroxydebrisoquine is further metabolized to 3,4-dehydrodebrisoquine by human and rat liver microsomes, accounting for 3.1–27.6% of the dose in extensive metabolizers [3]. This novel metabolite is formed via a non-cytochrome P450-mediated mechanism, possibly involving dehydrogenation.

Cytochrome P450 2D6 (CYP2D6) Catalytic Mechanisms

CYP2D6 is a microsomal monooxygenase that catalyzes the stereoselective 4-hydroxylation of debrisoquine. The enzyme requires NADPH as an electron donor and molecular oxygen, with activity inhibited by carbon monoxide, confirming its cytochrome P450 identity [2] [5]. Key catalytic features include:

Kinetic Parameters: In human liver microsomes, debrisoquine 4-hydroxylase exhibits Michaelis-Menten kinetics. Reported parameters are:

  • Mean Vₘₐₓ: 69.9 ± 14.3 pmol·mg⁻¹·min⁻¹
  • Mean Kₘ: 130 ± 24 μM [5]

Table 2: Kinetic Parameters of Debrisoquine 4-Hydroxylase in Human Liver Microsomes

ParameterValueExperimental ConditionsVariability Factors
Vₘₐₓ69.9 ± 14.3 pmol·mg⁻¹·min⁻¹37°C, pH 7.69Inter-liver variation
Kₘ130 ± 24 μMTris-HCl buffer, NADPHInter-liver variation
Kcₐₜ0.07 min⁻¹Microsomal protein ≤2.1 mg/mlLinear with time ≤15 min
Specificity Constant (Vₘₐₓ/Kₘ)0.54 μL·min⁻¹·mg⁻¹Optimized assayDecreased in liver disease

Genetic Polymorphism: CYP2D6 exhibits extensive genetic polymorphism, resulting in four phenotypes:

  • Ultrarapid Metabolizers (UM): 5–10% of populations; multiple active gene copies
  • Extensive Metabolizers (EM): 65–80%; normal enzyme activity
  • Intermediate Metabolizers (IM): 10–15%; reduced activity
  • Poor Metabolizers (PM): 5–10%; deficient activity due to inactivating alleles (e.g., CYP2D6*4) [3] [4]

This polymorphism profoundly impacts 4-hydroxydebrisoquine formation. PMs exhibit metabolic ratios (debrisoquine/4-hydroxydebrisoquine) >12.4, whereas EMs display ratios of 0.1–1.0 [3] [4]. The catalytic efficiency correlates strongly with CYP2D6 genotype, as confirmed by HPLC-based phenotyping studies [4].

Species Differences: Marmoset liver microsomes express CYP2D orthologs (CYP2D19 and CYP2D30) that metabolize debrisoquine but with altered regioselectivity compared to human CYP2D6 [6]. While human CYP2D6 preferentially forms 4-hydroxydebrisoquine, marmoset enzymes produce alternative hydroxylated metabolites, highlighting species-specific catalytic mechanisms.

In Vitro Characterization of 4-Hydroxydebrisoquine Biosynthesis

In vitro assays using human liver microsomes provide critical insights into the biosynthesis and quantification of 4-hydroxydebrisoquine. Standardized methodologies include:

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employing d₉-4-hydroxydebrisoquine as an internal standard, this method achieves a detection limit of 2 ng·mL⁻¹ and a coefficient of variation of 4.4% [2] [5].
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm enable rapid quantification (<10 min run time), with intra- and inter-assay coefficients of variation <4% for both debrisoquine and 4-hydroxydebrisoquine [4].

Incubation Conditions: Optimized parameters for microsomal assays are:

  • Protein Concentration: Linear activity up to ≥2.1 mg·mL⁻¹
  • Incubation Time: Linear formation for ≥15 min
  • Cofactor: NADPH (6 mM) in Tris-HCl buffer (50 mM, pH 7.69) [5]
  • Substrate Range: 50–5000 μM debrisoquine for kinetic studies [6]

Metabolite Identification: Advanced structural elucidation techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Characterizes hydroxylated metabolites via product ion scanning and precursor ion analysis [3] [6].
  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of hydroxylation through ¹H NMR and correlation spectroscopy (COSY) of isolated metabolites [3].
  • Isotopic Labeling: Use of [¹⁴C]-debrisoquine facilitates quantification of metabolite distribution via radiochromatography [3] [6].

Factors Influencing In Vitro Biosynthesis:

  • Liver Disease: Significantly reduces debrisoquine 4-hydroxylase activity [5].
  • Genotype: Microsomes from CYP2D61 homozygotes exhibit higher Vₘₐₓ values than those from CYP2D64 homozygotes [3].
  • Enzyme Inhibitors: Quinidine and carbon monoxide inhibit 4-hydroxydebrisoquine formation, confirming CYP2D6 involvement [2] [5].

These in vitro systems remain indispensable for predicting metabolic clearance, assessing drug-drug interactions, and understanding the impact of genetic variability on 4-hydroxydebrisoquine biosynthesis.

Properties

CAS Number

59333-79-8

Product Name

4-Hydroxydebrisoquine

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12)

InChI Key

AKFURXZANOMQBD-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O

Synonyms

4-hydroxydebrisoquin
4-hydroxydebrisoquin sulfate (2:1)
4-hydroxydebrisoquine

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.